molecular formula C18H25N3O2 B6430484 2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine CAS No. 2201944-18-3

2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine

Cat. No.: B6430484
CAS No.: 2201944-18-3
M. Wt: 315.4 g/mol
InChI Key: PLAHLCFDLISEJC-UHFFFAOYSA-N
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Description

This compound features a 3-methylpyridine core linked via a methoxy group to a piperidin-4-yl moiety. The piperidine ring is further substituted at the 1-position by a (3,5-dimethyl-1,2-oxazol-4-yl)methyl group.

Properties

IUPAC Name

3,5-dimethyl-4-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-13-5-4-8-19-18(13)22-12-16-6-9-21(10-7-16)11-17-14(2)20-23-15(17)3/h4-5,8,16H,6-7,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAHLCFDLISEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog 1: 3-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxybenzyl)imidazolidine-2,4-dione

  • Molecular Formula : C₁₉H₁₉N₅O₄
  • Key Features :
    • Shares the (3,5-dimethyl-1,2-oxazol-4-yl)methyl substituent with the target compound.
    • Contains an imidazolidine-2,4-dione core instead of pyridine.
  • Application : Approved as a food flavoring agent in China, indicating low toxicity and regulatory acceptance for consumption .
  • Comparison: The substitution of pyridine with imidazolidine-dione highlights the oxazole-methyl group’s versatility across diverse applications (flavoring vs. The presence of a 3-hydroxybenzyl group may enhance solubility compared to the hydrophobic 3-methylpyridine in the target compound.

Structural Analog 2: N-[(5-Chlorothiophen-2-yl)methyl]-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-ethylbenzamide

  • Key Features :
    • Benzamide core with a (3,5-dimethyl-1,2-oxazol-4-yl)methoxy substituent.
    • Includes a 5-chlorothiophene moiety.
  • Application : Likely explored as a therapeutic agent due to the benzamide scaffold’s prevalence in drug discovery .
  • Comparison: The oxazole-methoxy group in both compounds may confer similar metabolic stability.

Structural Analog 3: 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives

  • Key Features :
    • Pyrido[1,2-a]pyrimidin-4-one core with piperazine substituents (e.g., methyl, dimethyl).
    • Benzodioxol group at the 2-position .
  • Application : Patented compounds likely targeting kinase or GPCR pathways.
  • Comparison :
    • The piperazine ring in these analogs contrasts with the piperidine in the target compound, affecting basicity and hydrogen-bonding capacity.
    • The benzodioxol group may improve CNS penetration compared to the target’s lipophilic 3-methylpyridine.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula Application
Target Compound 3-Methylpyridine (3,5-Dimethyl-oxazol-4-yl)methyl-piperidine-methoxy C₁₉H₂₅N₃O₂* Undisclosed
3-{1-[(3,5-Dimethyl-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxybenzyl)-imidazolidine-2,4-dione Imidazolidine-2,4-dione Oxazole-methyl, 3-hydroxybenzyl C₁₉H₁₉N₅O₄ Food flavoring agent
N-[(5-Chlorothiophen-2-yl)methyl]-3-[(3,5-dimethyl-oxazol-4-yl)methoxy]-N-ethylbenzamide Benzamide Oxazole-methoxy, chlorothiophene C₂₂H₂₂ClN₃O₃S* Therapeutic candidate
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Benzodioxol, piperazine C₂₀H₁₈N₄O₃ Pharmaceutical patent

*Estimated based on structural analysis.

Research Findings and Implications

  • Role of the Oxazole-Methyl Group : The recurring (3,5-dimethyl-1,2-oxazol-4-yl)methyl substituent in analogs (e.g., food additives, therapeutics) suggests its utility in enhancing stability and bioavailability across applications .
  • Piperidine vs. Piperazine : Piperidine in the target compound may offer greater conformational flexibility than piperazine in analogs, impacting receptor interaction .
  • Core Structure Diversity : The pyridine core in the target compound contrasts with imidazolidine-dione or benzamide cores in analogs, which may influence solubility, metabolic pathways, and target selectivity.

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